![molecular formula C22H27ClN4O3S B2868771 N-(3-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898451-18-8](/img/structure/B2868771.png)
N-(3-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H27ClN4O3S and its molecular weight is 462.99. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound has been designed and synthesized as part of a series of pyrazolo[3,4-d]pyrimidine and urea hybrids. These compounds have been evaluated for their anticancer activity both in vitro and in vivo . Among the synthesized compounds, some have shown promising cytotoxicity against tested cancer cell lines, indicating potential as therapeutic agents in cancer treatment .
Apoptosis Induction
One of the derivatives of this compound series, referred to as CBS-1, has demonstrated the ability to induce apoptosis in A549 cells. Apoptosis, or programmed cell death, is a crucial process in cancer therapy as it helps to eliminate cancer cells. CBS-1 has shown significant activation of caspase-3, an enzyme playing a vital role in apoptosis .
Anti-inflammatory Properties
The same compound, CBS-1, has also been found to suppress NF-κB and IL-6 activation. NF-κB is a protein complex that controls the transcription of DNA and is known for its role in inflammation and immune response. IL-6 is an interleukin that acts as both a pro-inflammatory cytokine and an anti-inflammatory myokine. Therefore, this compound could have potential applications in treating inflammatory diseases .
Cell Cycle Arrest
In addition to inducing apoptosis, CBS-1 has been observed to inhibit cell cycle progression. The ability to halt the cell cycle is significant in cancer treatment as it can prevent the proliferation of cancer cells .
Tumoricidal Effects
In vivo studies, particularly in a lung adenocarcinoma xenograft nude mice model, have shown that CBS-1 possesses tumoricidal effects. This suggests that the compound could be effective in reducing tumor size and number when used in cancer therapy .
Drug Delivery Systems
While not directly related to the compound , similar structures have been investigated for their potential in drug delivery systems. For example, the encapsulation of haloalkane derivatives in symmetrical α,α′,δ,δ′-tetramethyl-cucurbit6uril has been studied. This research indicates that compounds with similar structural features could be used to create stable inclusion complexes for targeted drug delivery .
Chemical Synthesis
Compounds with similar morpholine and pyrimidine structures are often used as building blocks in chemical synthesis. They serve as starting materials for the creation of various chemical entities, which can have diverse applications in pharmaceuticals and materials science .
Analytical Chemistry
The structural components of this compound, such as the morpholine ring and the pyrimidine derivative, are commonly used in analytical chemistry for the identification and quantification of various substances. They can be part of standards or reagents in chromatography and spectrometry techniques .
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3S/c23-16-4-1-5-17(14-16)24-20(28)15-31-21-18-6-2-7-19(18)27(22(29)25-21)9-3-8-26-10-12-30-13-11-26/h1,4-5,14H,2-3,6-13,15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGDRVLNGHDBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)Cl)CCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2868692.png)
![5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2868693.png)
![4-(4-ethoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2868694.png)
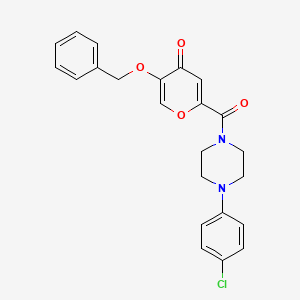

![2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2868698.png)
![3-phenyl-N-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]propanamide](/img/structure/B2868703.png)
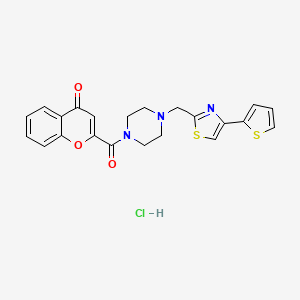
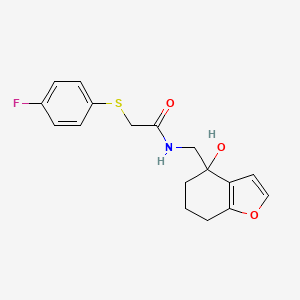
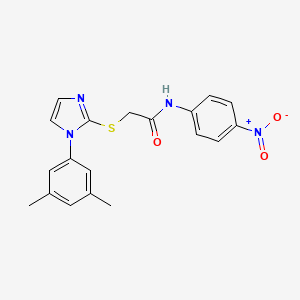
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2868709.png)
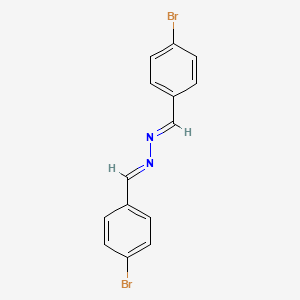
![N-(pyridin-4-yl)-3-[1-(4-chlorobenzyl)indol-3-yl]-propanamide](/img/structure/B2868711.png)